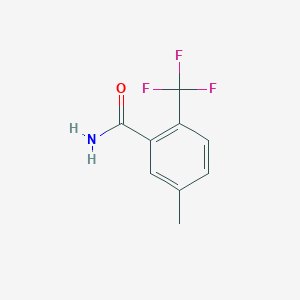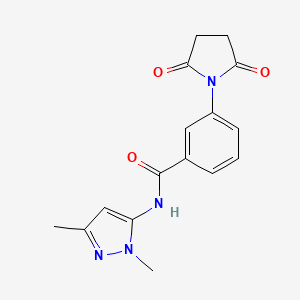
5-Methyl-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C9H8F3NO. It has a molecular weight of 203.16 . The compound is a solid crystal at room temperature .
Molecular Structure Analysis
The InChI code for 5-Methyl-2-(trifluoromethyl)benzamide is 1S/C9H8F3NO/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H2,13,14). This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
5-Methyl-2-(trifluoromethyl)benzamide is a solid crystal at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms into organic molecules has significant implications for pharmaceutical research. In the case of trifluoromethyl (TFM) groups, they often enhance drug potency, metabolic stability, and bioavailability. Researchers have explored the synthesis and pharmacological activities of TFM-containing compounds, including 5-Methyl-2-(trifluoromethyl)benzamide . These studies aim to identify potential drug candidates for various diseases and disorders .
Antioxidant Properties
5-Methyl-2-(trifluoromethyl)benzamide: has been investigated for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers explore its potential as a novel antioxidant agent, contributing to overall health and disease prevention .
Antibacterial Activity
The compound’s unique structure, incorporating both a methyl group and a trifluoromethyl group, may influence its antibacterial properties. Studies have evaluated its efficacy against bacterial strains, aiming to identify novel antimicrobial agents. Investigating its mode of action and potential synergy with existing antibiotics is an ongoing area of research .
Agrochemical Applications
Fluorinated compounds find applications beyond medicine, including in agrochemicals. Researchers explore whether 5-Methyl-2-(trifluoromethyl)benzamide can enhance the effectiveness of pesticides or herbicides. Its stability, solubility, and interactions with plant systems are critical factors in evaluating its potential as an agrochemical additive .
Catalysis and Organic Synthesis
Organofluorine compounds, such as TFM derivatives, exhibit unique reactivity patterns. Researchers investigate their use as catalysts in organic transformations. The trifluoromethyl group can influence reaction rates, selectivity, and overall efficiency5-Methyl-2-(trifluoromethyl)benzamide may find applications in designing novel synthetic routes or modifying existing ones .
Material Science and Electronics
Fluorinated compounds play a role in material science and electronics due to their unique electronic properties. Researchers explore whether 5-Methyl-2-(trifluoromethyl)benzamide can serve as a building block for functional materials, such as organic semiconductors or luminescent materials. Its electron-withdrawing nature may contribute to specific electronic behaviors .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as benzimidazole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities . The trifluoromethyl group in particular is known to significantly affect the pharmacological properties of a compound .
Biochemical Pathways
The biochemical pathways affected by 5-Methyl-2-(trifluoromethyl)benzamide are currently unknown. Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities
Pharmacokinetics
The compound’s solubility in water is reported to be 13g/l , which could potentially influence its bioavailability. The compound’s boiling point is predicted to be 247.3±40.0 °C , and its density is predicted to be 1.335±0.06 g/cm3 .
Result of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s recommended to store the compound in a sealed container in a dry room temperature environment
Propiedades
IUPAC Name |
5-methyl-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTKTRWLTBJWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2766256.png)
![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)
![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)

![N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2766266.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)
![5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2766270.png)
